(-)-Mdo-npa
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Overview
Description
(-)-Mdo-npa is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Mdo-npa typically involves several steps, starting from readily available precursors. The process often includes stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes may involve:
Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired enantiomer.
Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: Techniques such as recrystallization or chromatography to isolate the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Automated purification systems: To ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(-)-Mdo-npa can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: With reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, depending on the desired product.
Reduction: Often carried out under an inert atmosphere to prevent unwanted side reactions.
Substitution: Conditions vary widely but may include solvents like dichloromethane or ethanol.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Often produces alcohols or amines.
Substitution: Can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
(-)-Mdo-npa has a broad range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-Mdo-npa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Key pathways may include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with receptor sites to alter cellular signaling pathways.
Comparison with Similar Compounds
(-)-Mdo-npa can be compared with other chiral compounds to highlight its unique properties. Similar compounds may include:
(-)-Mdo-npb: Another chiral compound with a similar structure but different functional groups.
(-)-Mdo-npc: Known for its distinct pharmacological profile and applications.
Properties
IUPAC Name |
13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTFNNCNSYALRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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